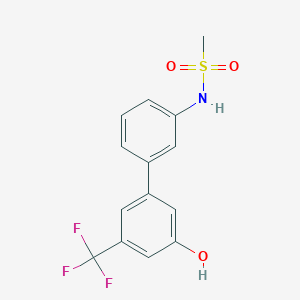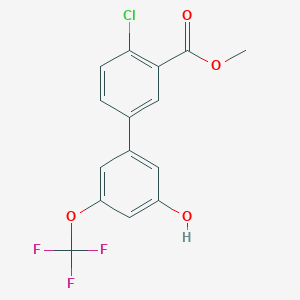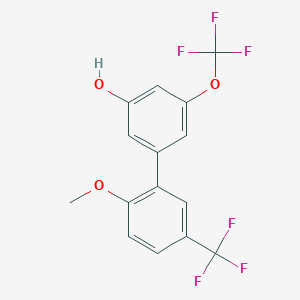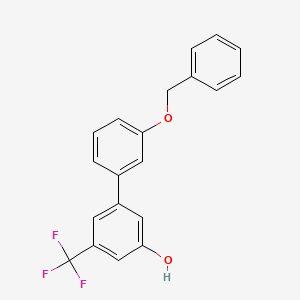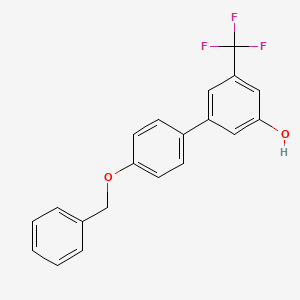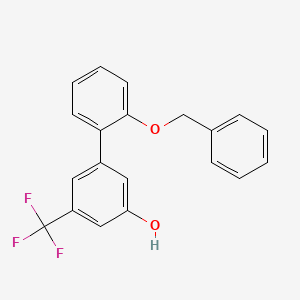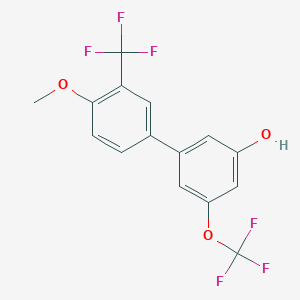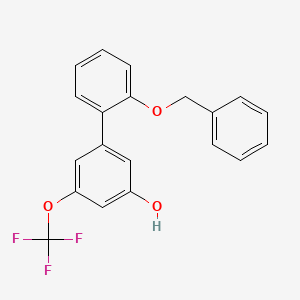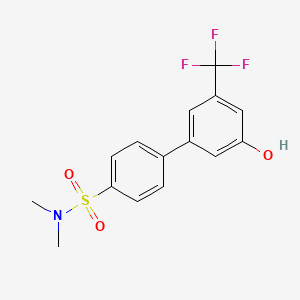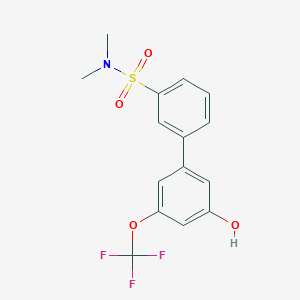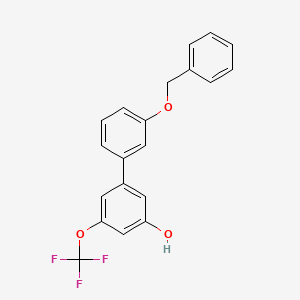
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% (5-BTP-3-TFP) is an organic compound with a molecular formula of C14H13F3O2. It is a colorless to pale yellow liquid at room temperature and is insoluble in water. 5-BTP-3-TFP is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. 5-BTP-3-TFP has a wide range of applications in the field of scientific research due to its unique properties and chemical structure.
Mecanismo De Acción
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is a reactive and versatile compound that can be used in a variety of organic reactions. In organic synthesis, it is used as a reagent to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. In chromatography and spectroscopy, it is used to analyze proteins, carbohydrates, and lipids. 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is also used as an intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects on humans or animals. It is not toxic or carcinogenic and has no known adverse effects. It is not metabolized in the body and is not known to interact with any other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. The major advantage of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low cost and availability. It is also relatively safe to use and has a low toxicity level. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is soluble in many organic solvents, making it easy to use in a variety of laboratory experiments.
A major limitation of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, it is flammable and may react with other compounds, which can lead to unexpected results.
Direcciones Futuras
The future potential applications of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% are vast. It can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. It can also be used in the analysis of proteins, carbohydrates, and lipids. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used as a catalyst in organic reactions, such as Diels-Alder reactions, and in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a two-step process involving the reaction of 3-bromobenzyl alcohol with trifluoromethyl phenol and the subsequent reaction of the resulting intermediate with sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120 °C. The reaction is completed in a few hours, and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the analysis of proteins, carbohydrates, and lipids.
Propiedades
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)26-19-11-16(9-17(24)12-19)15-7-4-8-18(10-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLTDFNKQNCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686765 | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-41-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(phenylmethoxy)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




